

Prohairin-beta4 (Octapeptide-2): Structural Characterization and Mechanistic Insight[1]

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Compound of Interest

Compound Name: Octapeptide-2 acetate

Cat. No.: B13115381

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Executive Summary

Prohairin-beta4, chemically designated as Octapeptide-2, is a synthetic biomimetic peptide derived from the bioactive moiety of Thymosin

4 (T

4).[1] It is engineered to replicate the actin-sequestering and cell-signaling properties of the parent growth factor, specifically targeting the Wnt/

-catenin pathway to activate hair follicle stem cells (HFSCs).

This technical guide provides a rigorous analysis of the peptide's physicochemical properties, structural identity, and mechanism of action. It further details a validated Fmoc-solid phase peptide synthesis (SPPS) protocol, offering a self-contained roadmap for laboratory production and characterization.

Chemical Identity & Structural Characterization[1][2] [3]

Prohairin-beta4 is an octameric oligopeptide.[1] Its sequence is rich in basic amino acids (Lysine), imparting a net positive charge at physiological pH, which facilitates interaction with negatively charged cell surface proteoglycans and improves cellular uptake.[1]

Physicochemical Properties Table[1]

Property	Specification
Trade Name	Prohairin-beta4 (Prohairlin-4)
INCI Name	Octapeptide-2
Sequence (One-Letter)	KLKKTETQ
Sequence (Three-Letter)	H-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-OH
Molecular Formula	
Molecular Weight	975.16 g/mol
CAS Number	1054611-00-5
Isoelectric Point (pI)	~9.8 (Theoretical)
Solubility	Water (>5 mg/mL), PBS (>5 mg/mL), DMSO (~15 mg/mL)
Appearance	White to off-white lyophilized powder

Structural Analysis

The sequence Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln contains:

- **Cationic Domain (N-terminus):** The KLKK motif is highly basic.[1] This region mimics the actin-binding domain of Thymosin 4, crucial for cytoskeletal reorganization during cell migration.[2]
- **Hydrophilic/Polar Domain (C-terminus):** The TETQ motif improves water solubility and hydrogen bonding potential, stabilizing the peptide in aqueous formulations.

Mechanism of Action: Wnt/ β -catenin signaling pathway

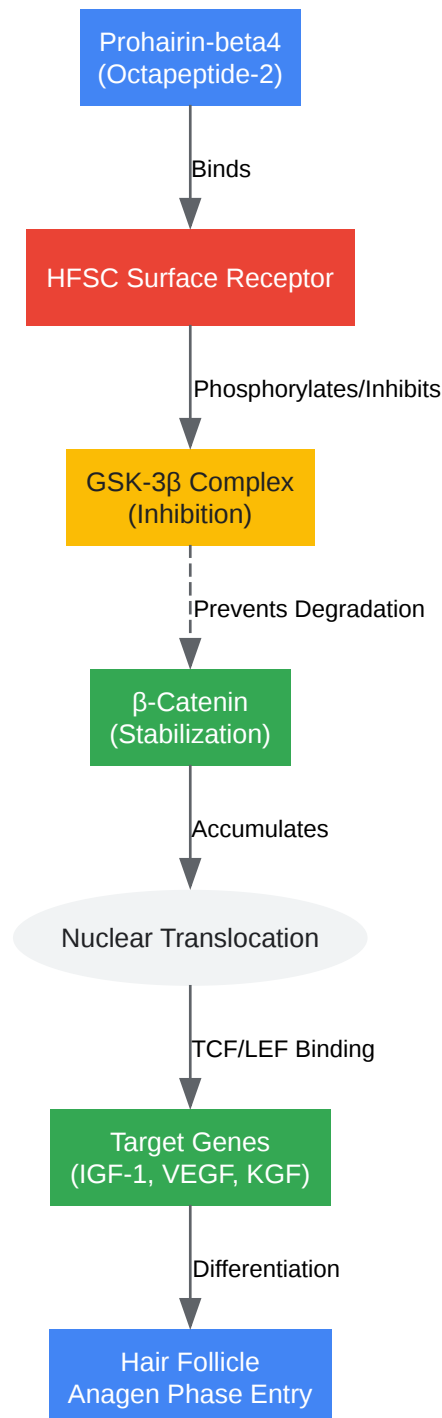
Prohairin- β 4 functions as an agonist for hair follicle growth by modulating the Wnt/ β -catenin signaling cascade.

In androgenetic alopecia, this pathway is often suppressed by DKK-1 (Dickkopf-1).^[1] Prohairin- β 4 antagonizes this suppression, stabilizing

β -catenin and allowing its nuclear translocation.

Pathway Dynamics

- **Signal Initiation:** The peptide binds to cell surface receptors on Hair Follicle Stem Cells (HFSCs).^[1]
- **β -Catenin Stabilization:** It inhibits the destruction complex (GSK-3 β), preventing the phosphorylation and ubiquitination of β -catenin.
- **Nuclear Translocation:** Accumulated cytosolic β -catenin translocates to the nucleus.
- **Transcription:** β -Catenin binds to TCF/LEF transcription factors, upregulating genes for proliferation (Cyclin D1) and differentiation (IGF-1, VEGF).^[1]



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Figure 1: Mechanism of Action.[1] Prohairin-beta4 stabilizes

-catenin, driving gene expression essential for hair follicle stem cell (HFSC) proliferation.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize Octapeptide-2 (KLKKTETQ) with >95% purity. Methodology: Fmoc chemistry on Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).[1]

The protocol below assumes a Wang resin to yield the native C-terminal carboxylic acid.

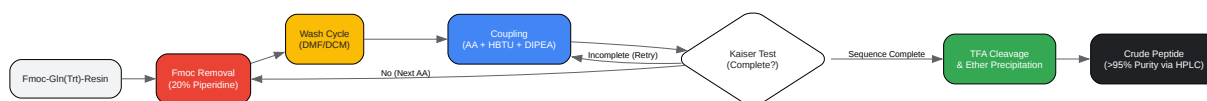
Reagents & Materials

- Resin: Fmoc-Gln(Trt)-Wang Resin (Loading 0.5–0.7 mmol/g).[1]
- Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH.[1]
- Coupling Reagents: HBTU or HATU (Activator), DIPEA (Base).[1]
- Deprotection: 20% Piperidine in DMF.[3]
- Cleavage Cocktail: TFA (95%), TIS (2.5%),
(2.5%).[1][4]

Step-by-Step Workflow

- Resin Swelling:
 - Weigh 0.1 mmol resin into a reaction vessel.
 - Swell in DMF for 30 minutes. Drain.
- Deprotection (Fmoc Removal):
 - Add 20% Piperidine/DMF (5 mL).[1] Agitate for 5 min. Drain.
 - Repeat with fresh solution for 15 min. Drain.
 - Wash: DMF (3x), DCM (3x), DMF (3x).[1][5]
- Coupling Cycle (Iterative):
 - Dissolve 4.0 eq. of the next Fmoc-amino acid and 3.9 eq. of HBTU in DMF.

- Add 8.0 eq. of DIPEA. Activate for 2 minutes.
- Add solution to resin.[3][5] Agitate for 45–60 minutes at room temperature.
- Wash: DMF (3x).[1][3][5]
- Kaiser Test: Verify coupling (Blue = positive/incomplete; Yellow = negative/complete).[1]
- Final Cleavage & Isolation:
 - After the final N-terminal Fmoc removal, wash resin with DCM and dry under nitrogen.
 - Add Cleavage Cocktail (10 mL/g resin).[1][5] Shake for 2–3 hours.
 - Filter resin; collect filtrate.
 - Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether ().[1]
 - Centrifuge (3000 rpm, 5 min), decant ether, and dry pellet.



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Figure 2: Fmoc-SPPS Workflow. Iterative deprotection and coupling cycles yield the linear octapeptide.

Purification & Quality Control

- HPLC: Reverse-phase C18 column.[1] Gradient: 5–60% Acetonitrile in water (with 0.1% TFA) over 30 minutes.[1]

- Mass Spectrometry: ESI-MS.[1] Expected

.[1]

Handling and Stability

- Reconstitution: Dissolve lyophilized powder in sterile distilled water or PBS. For higher concentrations (>5 mg/mL), a small amount of acetic acid (1%) may aid dissolution due to the basic residues, though water is usually sufficient.[1]
- Storage:
 - Lyophilized:
(Stable for 24 months).[1]
 - Solution:
(Use within 2 weeks) or
(aliquoted) for long term.[1] Avoid freeze-thaw cycles.[1]

References

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